molecular formula C20H21F3N2O B1327360 2-(4-Methylpiperazinomethyl)-4'-trifluoromethylbenzophenone CAS No. 898762-15-7

2-(4-Methylpiperazinomethyl)-4'-trifluoromethylbenzophenone

Cat. No. B1327360
CAS RN: 898762-15-7
M. Wt: 362.4 g/mol
InChI Key: VVPDYJONODNUES-UHFFFAOYSA-N
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Description

“2-(4-Methylpiperazinomethyl)-4’-trifluoromethylbenzophenone” is a chemical compound with the CAS Number: 898762-54-4 . Its molecular weight is 348.37 . The IUPAC name for this compound is {2-[(4-methyl-1-piperazinyl)methyl]phenyl}(3,4,5-trifluorophenyl)methanone .


Synthesis Analysis

The synthesis of similar compounds has been described in the literature . For example, 4-(4-methylpiperazinomethyl)benzoic acid dihydrochloride, a key intermediate for Imatinib mesylate, is prepared by the reaction of 4-bromomethyl benzoic acid with 1-methyl piperazine in potassium carbonate presence and in n-butanol medium at room temperature .


Molecular Structure Analysis

The molecular structure of “2-(4-Methylpiperazinomethyl)-4’-trifluoromethylbenzophenone” consists of a benzophenone core with a 4-methylpiperazinomethyl group attached to one of the phenyl rings and a trifluoromethyl group attached to the other phenyl ring .

Scientific Research Applications

Organic Synthesis

The compound serves as a versatile intermediate in organic synthesis . It’s particularly useful in the synthesis of piperazine derivatives, which are valuable in creating a wide range of pharmaceuticals . Its application in catalysis and the synthesis of complex organic molecules is an area of active research.

properties

IUPAC Name

[2-[(4-methylpiperazin-1-yl)methyl]phenyl]-[4-(trifluoromethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21F3N2O/c1-24-10-12-25(13-11-24)14-16-4-2-3-5-18(16)19(26)15-6-8-17(9-7-15)20(21,22)23/h2-9H,10-14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVPDYJONODNUES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC2=CC=CC=C2C(=O)C3=CC=C(C=C3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90643889
Record name {2-[(4-Methylpiperazin-1-yl)methyl]phenyl}[4-(trifluoromethyl)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90643889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

362.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Methylpiperazinomethyl)-4'-trifluoromethylbenzophenone

CAS RN

898762-15-7
Record name Methanone, [2-[(4-methyl-1-piperazinyl)methyl]phenyl][4-(trifluoromethyl)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898762-15-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name {2-[(4-Methylpiperazin-1-yl)methyl]phenyl}[4-(trifluoromethyl)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90643889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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